2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group, an amino group, a fluorobenzamido group, and a thioacetic acid moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multiple steps, starting with the preparation of the core pyrimidin-2-yl structure This can be achieved through a condensation reaction between an appropriate amine and a β-keto ester under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The fluorobenzamido group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Substituted fluorobenzamido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological targets and pathways.
Medicine
In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluorobenzamide: : Similar in structure but lacks the pyrimidin-2-yl and thioacetic acid groups.
2-Amino-5-fluorobenzoic acid: : Similar in the fluorobenzamido group but lacks the pyrimidin-2-yl and thioacetic acid groups.
2-Amino-4,5-difluorophenylboronic acid: : Contains fluorine atoms but has a different core structure.
Uniqueness
2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is unique due to its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
2-[[4-amino-5-[(2-fluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O4S/c14-7-4-2-1-3-6(7)11(21)16-9-10(15)17-13(18-12(9)22)23-5-8(19)20/h1-4H,5H2,(H,16,21)(H,19,20)(H3,15,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJYTFEOKXBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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